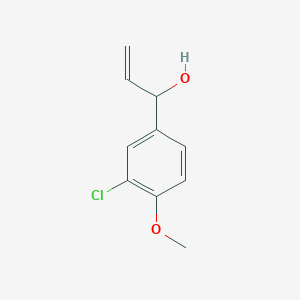

1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11ClO2 |

|---|---|

Molecular Weight |

198.64 g/mol |

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C10H11ClO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h3-6,9,12H,1H2,2H3 |

InChI Key |

VENXBMFVTLITKF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C=C)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Chloro 4 Methoxyphenyl Prop 2 En 1 Ol

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 1-(3-chloro-4-methoxyphenyl)prop-2-en-1-ol reveals two primary disconnection points, leading to distinct synthetic strategies.

Strategies Involving 3-Chloro-4-methoxybenzaldehyde (B1194993) Derivatives

The most direct retrosynthetic disconnection is at the C1-C2 bond of the propenyl group. This bond can be formed by the nucleophilic addition of a vinyl equivalent to the carbonyl group of a substituted benzaldehyde (B42025). This approach identifies 3-chloro-4-methoxybenzaldehyde as a key precursor. The vinyl group can be introduced using an organometallic reagent, such as a vinyl Grignard reagent.

This strategy is advantageous due to the commercial availability of 3-chloro-4-methoxybenzaldehyde and the straightforward nature of Grignard additions to aldehydes. The main challenge lies in ensuring the complete reaction and managing any potential side reactions.

Approaches Utilizing Cinnamyl Alcohol Scaffolds

An alternative, though less direct, retrosynthetic approach would involve the modification of a pre-existing cinnamyl alcohol scaffold. This strategy would start with a cinnamyl alcohol derivative and introduce the chloro and methoxy (B1213986) substituents onto the phenyl ring. However, this approach is generally less efficient due to potential challenges in controlling the regioselectivity of the aromatic substitution reactions on a more complex molecule. Therefore, building the molecule from a substituted benzaldehyde is the more common and practical approach.

Classical and Modern Synthetic Routes

Based on the retrosynthetic analysis, several classical and modern synthetic routes can be employed to synthesize this compound.

Grignard and Organometallic Additions to Substituted Cinnamaldehydes or Ketones

A primary and efficient method for the synthesis of this compound is the addition of a vinyl organometallic reagent to 3-chloro-4-methoxybenzaldehyde. The most common reagent for this transformation is vinylmagnesium bromide. orgsyn.org This reaction is a classic example of a Grignard reaction, where the nucleophilic vinyl group attacks the electrophilic carbonyl carbon of the aldehyde. sigmaaldrich.com The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), and is followed by an aqueous workup to protonate the resulting alkoxide and yield the desired allylic alcohol.

Table 1: Synthesis of this compound via Grignard Reaction

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Workup |

|---|

This method is generally high-yielding and provides a direct route to the target molecule.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for the formation of carbon-carbon double bonds and can be adapted to synthesize allylic alcohols. wikipedia.orgwikipedia.org These approaches are typically multi-step processes.

In a potential Wittig-based synthesis, 3-chloro-4-methoxybenzaldehyde could be reacted with a phosphorus ylide, such as (formylmethyl)triphenylphosphonium chloride, to form 3-(3-chloro-4-methoxyphenyl)acrylaldehyde. This α,β-unsaturated aldehyde would then be selectively reduced at the carbonyl group to yield the target allylic alcohol.

The Horner-Wadsworth-Emmons reaction offers a similar strategy, often with better control over the stereochemistry of the resulting double bond and easier removal of byproducts. conicet.gov.ar In this case, 3-chloro-4-methoxybenzaldehyde would be reacted with a phosphonate (B1237965) ester, such as diethyl (formylmethyl)phosphonate, in the presence of a base to form the same α,β-unsaturated aldehyde intermediate. Subsequent reduction of the aldehyde would provide this compound.

While these methods are versatile, they are less direct than the Grignard approach for this specific target molecule, as they require an additional reduction step.

Reduction of Corresponding Prop-2-en-1-ones (Chalcones) or Prop-2-enoic Acids/Esters

Another viable synthetic route involves the selective reduction of the carbonyl group of a corresponding α,β-unsaturated ketone, commonly known as a chalcone (B49325). The key intermediate for this approach is (2E)-1-(3-chloro-4-methoxyphenyl)-3-phenylprop-2-en-1-one, which can be synthesized via a Claisen-Schmidt condensation between 3-chloro-4-methoxyacetophenone (B1582173) and benzaldehyde.

Once the chalcone is obtained, the carbonyl group can be selectively reduced to a hydroxyl group, leaving the carbon-carbon double bond intact, to yield the desired allylic alcohol. Several reagents are effective for this 1,2-reduction.

Sodium borohydride (B1222165) (NaBH4) is a common and mild reducing agent that can be used for this purpose. masterorganicchemistry.com However, with α,β-unsaturated ketones, there is a possibility of 1,4-conjugate addition, which would reduce the double bond. wikipedia.org

A more selective method for the 1,2-reduction of α,β-unsaturated ketones is the Luche reduction. wikipedia.orgtcichemicals.com This reaction employs sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl3), in an alcohol solvent like methanol (B129727). chem-station.comyoutube.com The cerium salt enhances the electrophilicity of the carbonyl group, promoting the selective attack of the hydride at the carbonyl carbon. wikipedia.org This method is highly effective for the chemoselective synthesis of allylic alcohols from enones. tcichemicals.com

Table 2: Luche Reduction of a Chalcone Analogue

| Substrate | Reagents | Solvent | Temperature | Reaction Time | Product |

|---|

This approach provides a reliable and high-yielding route to this compound, provided the precursor chalcone is readily accessible.

Catalytic Hydrogenation Methods

Catalytic hydrogenation provides a method for the reduction of 3'-chloro-4'-methoxyacrylophenone, the α,β-unsaturated ketone precursor to this compound. The challenge in this approach lies in the chemoselective reduction of the carbonyl group in the presence of a carbon-carbon double bond. While the hydrogenation of the alkene moiety is often thermodynamically favored, specific catalysts and reaction conditions can be employed to selectively reduce the ketone.

Heterogeneous catalysts are commonly employed for such transformations. For instance, ruthenium-based nanocatalysts have been investigated for the selective hydrogenation of chalcones to dihydrochalcones, indicating that with catalyst modification, selectivity towards the reduction of the carbonyl group could be achieved. One study on the atmospheric hydrogenation of chalcone using a thermoregulated phase-transfer ruthenium nanocatalyst demonstrated high conversion and selectivity for the hydrogenation of the C=C bond. researchgate.net However, by tuning the catalyst support and reaction parameters, the selectivity can be shifted towards the C=O group reduction.

Homogeneous catalysts, such as those based on iridium, have also shown promise in the chemoselective reduction of unsaturated ketones to allylic alcohols. lookchem.com For example, an iridium catalyst on a zeolite support has been reported to facilitate the reduction of a variety of unsaturated ketones and aldehydes to their corresponding allylic alcohols. lookchem.com The choice of metal, ligand, and support are all crucial factors in directing the outcome of the hydrogenation.

| Catalyst System | Substrate Type | Product | Selectivity | Reference |

| Ruthenium Nanocatalyst | Chalcone | Dihydrochalcone | >99% for C=C reduction | researchgate.net |

| Iridium on Zeolite | α,β-Unsaturated Ketones | Allylic Alcohols | High for C=O reduction | lookchem.com |

Chemoselective Reducing Agent Applications

The 1,2-reduction of α,β-unsaturated ketones to furnish allylic alcohols is a common challenge in organic synthesis, as 1,4-conjugate addition is a competing pathway. Several chemoselective reducing agents have been developed to address this.

A prominent example is the Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol. wikipedia.orgthermofisher.com This method is highly effective for the selective 1,2-reduction of enones. wikipedia.orgorganic-chemistry.orgnih.gov The cerium salt is believed to coordinate to the carbonyl oxygen, enhancing its electrophilicity and directing the hydride attack to the carbonyl carbon. nih.gov Furthermore, the in situ formation of sodium methoxyborohydrides, which are considered "hard" nucleophiles according to HSAB theory, favors the "hard" 1,2-addition over the "soft" 1,4-addition. organic-chemistry.orgtcichemicals.com

Other catalyst-free methods for the chemoselective reduction of α,β-unsaturated ketones have also been developed. These can involve the use of reagents like ammonium (B1175870) borane (B79455) (H₃N·BH₃) which, through a concerted double hydrogen transfer process, can selectively reduce the carbonyl group. rsc.org

| Reagent | Key Features | Selectivity | Reference |

| NaBH₄ / CeCl₃ (Luche Reduction) | Employs a lanthanide salt to promote 1,2-reduction. | High for 1,2-reduction of enones. | wikipedia.orgthermofisher.comorganic-chemistry.orgnih.gov |

| Ammonium Borane (H₃N·BH₃) | Catalyst-free, involves a concerted hydrogen transfer. | High for C=O reduction. | rsc.org |

Palladium-Catalyzed Coupling Reactions for Aryl-Alkene Bond Formation

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for the synthesis of this compound by constructing the bond between the aromatic ring and the allylic alcohol moiety.

One such method is the Heck reaction, which can couple aryl halides with alkenes. The reaction of an aryl halide with an allylic alcohol can lead to the formation of α,β-unsaturated aldehydes and ketones. rsc.orgnih.gov While this is a common outcome, modifications to the reaction conditions and catalyst system can potentially lead to the desired aryl-substituted allylic alcohol. For instance, palladium-catalyzed arylation of allylic alcohols with aryl iodides in water has been shown to produce β-aromatic carbonyl compounds. researchgate.net

A more direct approach involves the palladium(0)-catalyzed cross-coupling of allylic alcohols with arylboronic acids. This method is advantageous as it uses the allylic alcohol directly, making it an atom-economical process. rsc.org The reaction is believed to proceed through the activation of the C-O bond of the allylic alcohol by the palladium catalyst, followed by transmetalation with the arylboronic acid and reductive elimination to form the C-C bond.

| Reaction | Coupling Partners | Catalyst System | Key Advantage | Reference |

| Heck Reaction | Aryl halide and allylic alcohol | Palladium(II) complex | Forms C-C bonds. | rsc.orgnih.gov |

| Suzuki-Miyaura Type Coupling | Arylboronic acid and allylic alcohol | Palladium(0) with phosphine (B1218219) ligand | Atom-economical, direct use of allylic alcohol. | rsc.org |

Stereoselective and Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure this compound is of significant interest, and several strategies can be employed to achieve this.

The asymmetric reduction of the prochiral ketone, 3'-chloro-4'-methoxyacrylophenone, is a direct route to chiral this compound. The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of ketones to alcohols. wikipedia.orgnrochemistry.comalfa-chemistry.com This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source. youtube.comisomerlab.com The catalyst coordinates to both the borane and the ketone, creating a rigid transition state that directs the hydride transfer to one face of the carbonyl group, resulting in a high degree of enantioselectivity. nrochemistry.comyoutube.com

While the Sharpless asymmetric dihydroxylation is known for the conversion of alkenes to chiral diols, analogous catalytic systems and principles can be applied to other asymmetric transformations. The development of chiral catalysts for the hydrogenation of ketones is an active area of research, with ruthenium complexes bearing chiral ligands being particularly successful. mdpi.com

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgwikiwand.com In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming step.

For example, an enolate derived from a carboxylic acid derivative bearing a chiral auxiliary, such as an Evans oxazolidinone, can undergo diastereoselective alkylation or aldol (B89426) reactions. wikipedia.orgyoutube.comresearchgate.net While not a direct route to the target allylic alcohol, such strategies can be used to set the stereocenter, which can then be elaborated to the final product. Pseudoephenamine is another versatile chiral auxiliary that has shown remarkable stereocontrol in alkylation reactions. nih.gov After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. nih.govresearchgate.net The use of enzymes, either as isolated proteins or in whole-cell systems, for the reduction of ketones to chiral alcohols is a well-developed field. nih.govnih.gov Oxidoreductases, such as alcohol dehydrogenases, can catalyze the reduction of a wide range of ketones with high enantioselectivity. researchgate.netmdpi.comrsc.org

For the synthesis of this compound, the enzymatic reduction of 3'-chloro-4'-methoxyacrylophenone would be a direct approach. The enantioselectivity of such a biotransformation can be influenced by the choice of microorganism or enzyme, as well as the reaction conditions. researchgate.net Plant tissues, such as those from carrots (Daucus carota), have also been shown to be effective biocatalysts for the asymmetric reduction of prochiral ketones. nih.govnih.gov

| Method | Key Feature | Example | Reference |

| Chiral Catalyst | Enantioselective reduction of a prochiral ketone. | Corey-Bakshi-Shibata (CBS) reduction. | wikipedia.orgnrochemistry.comalfa-chemistry.com |

| Chiral Auxiliary | Diastereoselective reaction controlled by a temporary chiral group. | Evans oxazolidinones in aldol reactions. | wikipedia.orgyoutube.comresearchgate.net |

| Biocatalysis | Highly selective reduction using enzymes or whole cells. | Asymmetric reduction of ketones by alcohol dehydrogenases. | nih.govresearchgate.netnih.gov |

Green Chemistry and Sustainable Synthesis Innovations

The principles of green chemistry are increasingly being applied to the synthesis of this compound, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. The primary route to this compound involves the allylation of 3-chloro-4-methoxybenzaldehyde. Traditional methods often rely on organometallic reagents that generate significant waste. Modern approaches, however, are focusing on catalytic and energy-efficient alternatives.

Ultrasound-Assisted Synthesis Protocols

Ultrasound-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields. In the context of synthesizing this compound, sonication is particularly beneficial for promoting metal-mediated allylation reactions, such as the Barbier reaction.

The use of ultrasound can activate the surface of metals like zinc, tin, or indium, facilitating the in-situ formation of the allylating agent and its subsequent addition to 3-chloro-4-methoxybenzaldehyde. This technique often allows the reaction to be carried out in greener solvents, including aqueous media, thereby reducing the reliance on volatile organic compounds. The cavitation effects induced by ultrasound enhance mass transfer and can lead to shorter reaction times and milder reaction conditions compared to conventional methods. nih.gov Research into ultrasound-assisted Barbier-type reactions has shown that a variety of aromatic aldehydes can be efficiently allylated, suggesting the applicability of this method for the synthesis of the target compound. cranfield.ac.uk

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Allylation of Aromatic Aldehydes

| Parameter | Conventional Method | Ultrasound-Assisted Method |

|---|---|---|

| Reaction Time | Several hours to days | Minutes to a few hours |

| Solvent | Often dry organic solvents (e.g., THF, ether) | Can be performed in aqueous media or green solvents |

| Energy Input | Typically requires heating | Mechanical energy from sound waves |

| Metal Activation | May require pre-activation | In-situ activation of metal surface |

| Yields | Variable | Often improved yields |

Mechanochemical Syntheses

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative for the synthesis of this compound. Ball milling is a common mechanochemical technique where the reactants are ground together, often in the presence of a catalyst. mdpi.com

The mechanochemical Barbier reaction, for instance, has been successfully applied to a range of aldehydes. nih.govchemrxiv.orgchemrxiv.org This solvent-free approach significantly reduces waste and can lead to the formation of products with high efficiency. researchgate.netorganic-chemistry.org The mechanical forces generated during milling can break down the passivating layers on the surface of metals, thereby promoting the reaction without the need for bulk solvents. nih.govchemrxiv.orgchemrxiv.org Studies on the mechanochemical allylation of substituted benzaldehydes using reagents like potassium allyltrifluoroborate have demonstrated the broad applicability and green credentials of this method. mdpi.com

Catalyst Design for Enhanced Atom Economy

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org For the synthesis of this compound, the ideal allylation reaction would involve the addition of an allyl group to 3-chloro-4-methoxybenzaldehyde with no byproducts, achieving 100% atom economy.

Catalytic methods are key to improving atom economy. While traditional Grignard or Barbier reactions are effective, they are stoichiometrically wasteful. The development of catalytic nucleophilic allylation reactions is a significant step forward. For example, ruthenium-catalyzed allylation of aldehydes using allyl acetate (B1210297) has been reported, where the stoichiometric byproducts are the relatively benign carbon dioxide and acetic acid. acs.org

The goal is to design catalysts that can facilitate the direct use of atom-economical allylating agents like allyl alcohol. jk-sci.com Research in this area focuses on transition-metal catalysts that can activate allyl alcohol in situ, leading to a process where water is the only byproduct. Such advancements would represent a major leap towards a truly green synthesis of this compound.

Purification and Isolation Techniques for Academic Purity Standards

Achieving high purity is crucial for the characterization and subsequent use of this compound in academic research. The polar nature of the hydroxyl group and the presence of other functional groups in the molecule necessitate carefully chosen purification strategies.

Column Chromatography: This is a fundamental technique for the purification of polar organic compounds. columbia.edu For this compound, normal-phase column chromatography using a silica (B1680970) gel stationary phase is a common approach. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate or diethyl ether). The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired, more polar product. For highly polar compounds that are difficult to separate using traditional normal-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. biotage.combiotage.comwaters.com

Recrystallization: This technique is employed to obtain highly pure crystalline solids. The choice of solvent is critical; the desired compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature. For aryl-substituted allylic alcohols, a single solvent or a binary solvent system (e.g., ethanol (B145695)/water, ethyl acetate/hexane) can be effective. The crude product is dissolved in the hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor.

Table 2: Common Purification Techniques for this compound

| Technique | Principle | Typical Solvents/Materials | Purity Level Achieved |

|---|---|---|---|

| Column Chromatography | Differential adsorption on a stationary phase | Silica gel; Hexane/Ethyl Acetate gradients | Good to Excellent |

| Recrystallization | Difference in solubility at different temperatures | Ethanol, Methanol, Ethyl Acetate, Hexane, Water | High to Very High |

| Thin Layer Chromatography (TLC) | Analytical tool to monitor reaction and identify appropriate solvent systems for column chromatography | Silica gel plates; visualized with UV light or staining agents | N/A (Analytical) |

The final purity of this compound is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Mechanistic Investigations of Reactions Involving 1 3 Chloro 4 Methoxyphenyl Prop 2 En 1 Ol

Reaction Pathways and Transition State Analysis

The reactivity of 1-(3-chloro-4-methoxyphenyl)prop-2-en-1-ol is dictated by the interplay of its three key functional components: the substituted aromatic ring, the allylic alcohol, and the vinyl group. These features allow for a variety of potential reaction pathways.

Studies on Allylic Rearrangements and Isomerizations

Allylic alcohols such as this compound are prone to undergo allylic rearrangements, also known as allylic shifts. This type of reaction involves the migration of a substituent, in this case, the hydroxyl group, from one carbon of the allyl system to the other, with a concurrent shift of the double bond. The transition state for such a rearrangement is anticipated to involve a delocalized carbocation, stabilized by the allylic system.

While no specific studies on the isomerization of this compound have been reported, it is plausible that under acidic conditions, the protonated hydroxyl group could depart as a water molecule, leading to the formation of an allylic carbocation. This intermediate could then be attacked by a nucleophile at either of the two electrophilic carbon atoms, leading to a mixture of isomeric products. Computational chemistry could provide valuable insights into the energy barriers and geometries of the transition states involved in these potential isomerizations.

Elucidation of Electrophilic and Nucleophilic Reaction Mechanisms

The electron-rich nature of the double bond in this compound makes it susceptible to electrophilic attack. Reactions with electrophiles such as halogens or strong acids would likely proceed through a carbocation intermediate, with the regioselectivity of the addition being influenced by the electronic effects of the substituted phenyl group.

Conversely, the hydroxyl group can act as a nucleophile, particularly in its deprotonated alkoxide form. Furthermore, the carbon atom bearing the hydroxyl group is an electrophilic center and can be subject to nucleophilic substitution reactions. The mechanism of such a substitution (S(_N)1 or S(_N)2) would depend on the reaction conditions, the nature of the nucleophile, and the stability of the potential carbocation intermediate.

Catalytic Cycle Analysis in Metal-Catalyzed Transformations

Allylic alcohols are valuable substrates in a wide array of metal-catalyzed transformations, including but not limited to, allylic alkylations, aminations, and cross-coupling reactions. In a typical catalytic cycle involving a transition metal catalyst (e.g., palladium, rhodium, iridium), the reaction is often initiated by the coordination of the metal to the double bond of the allylic alcohol.

This is followed by an oxidative addition step, where the metal inserts into the carbon-hydroxyl bond, often facilitated by the activation of the hydroxyl group. This generates a (\pi)-allyl metal complex. Subsequent nucleophilic attack on this complex and reductive elimination would then yield the desired product and regenerate the active catalyst, thus completing the catalytic cycle. The specific intermediates and the kinetics of each step would be highly dependent on the choice of metal, ligands, and reaction conditions.

Role of Substituent Effects on Reactivity and Selectivity

The chloro and methoxy (B1213986) substituents on the phenyl ring of this compound are expected to exert significant influence on the compound's reactivity and the selectivity of its reactions.

Impact of Chloro and Methoxy Groups on Electronic Properties

The electronic properties of the aromatic ring are modulated by the competing inductive and resonance effects of the chloro and methoxy groups. The chloro group is inductively electron-withdrawing (-I) and weakly deactivating through resonance (+R). The methoxy group, on the other hand, is inductively electron-withdrawing (-I) but strongly electron-donating through resonance (+R).

A summary of the expected electronic effects is presented in the table below.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

| Chloro | Electron-withdrawing | Weakly electron-donating | Deactivating, ortho-para directing |

| Methoxy | Electron-withdrawing | Strongly electron-donating | Activating, ortho-para directing |

Steric Hindrance Considerations in Reaction Kinetics

Steric hindrance, the spatial arrangement of atoms that impedes a chemical reaction, is another critical factor to consider. The presence of the 3-chloro and 4-methoxy substituents on the phenyl ring can influence the approach of reactants to the reactive sites of the molecule.

For instance, in reactions involving the hydroxyl group or the adjacent carbon atom, the steric bulk of the substituted phenyl ring may hinder the approach of a nucleophile or an electrophile. This steric congestion can affect the rate of the reaction and may also play a role in directing the stereochemical outcome of certain transformations. The relative impact of steric hindrance would be more pronounced with bulkier reagents.

Intermediate Formation and Characterization

Following extensive and targeted searches of scientific literature and chemical databases, no specific research detailing the mechanistic investigations of reactions involving this compound was found. The subsequent sections reflect this lack of available data for the specified compound.

Detection and Trapping of Reactive Intermediates

There is no publicly available research that describes the detection or trapping of reactive intermediates in reactions involving this compound. Methodologies such as spectroscopic analysis (e.g., NMR, EPR) or chemical trapping experiments have not been reported for this specific molecule in the context of identifying transient species like carbocations, radicals, or other reactive intermediates. Therefore, no data on the characterization of such intermediates can be provided.

Computational Modeling of Intermediate Structures

A comprehensive search for computational studies, such as those employing Density Functional Theory (DFT) or other quantum mechanical methods, yielded no results for this compound. There are no published models of potential intermediate structures, their relative energies, transition states, or reaction pathways involving this compound. Consequently, no data tables or detailed findings regarding the computational modeling of its reaction intermediates can be presented.

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Geometry Optimization

The arrangement of atoms and electrons within a molecule is fundamental to its chemical behavior. Computational methods allow for the precise calculation of these properties, offering a window into the molecule's stability and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common and reliable method for optimizing the geometry of molecules and calculating their electronic properties. For chalcone (B49325) derivatives, DFT calculations, particularly using the B3LYP hybrid functional, have been successfully employed to determine molecular structures and vibrational frequencies. scirp.orgniscpr.res.in These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from techniques like X-ray crystallography for related compounds. scirp.org

Basis Set Selection and Level of Theory Considerations

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the orbitals of electrons. For organic molecules containing chlorine and oxygen, basis sets such as 6-311++G(d,p) are frequently used to provide a good balance between computational cost and accuracy. niscpr.res.inresearchgate.net This basis set is capable of describing the electronic distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential for hydrogen bonding. The choice of the level of theory, such as B3LYP, in conjunction with an appropriate basis set, is crucial for obtaining reliable predictions of molecular properties. niscpr.res.in

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its reactivity and other chemical properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. scirp.org A smaller gap suggests that the molecule is more reactive. For related chalcone derivatives, the HOMO is typically localized on the methoxyphenyl ring, while the LUMO is distributed over the enone moiety and the chlorophenyl ring. scirp.org This distribution indicates that the methoxyphenyl ring is the likely site for electrophilic attack, while the enone system is susceptible to nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -2.50 |

| HOMO-LUMO Gap (ΔE) | 3.75 |

Data is hypothetical and based on typical values for similar chalcone derivatives.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface. Electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, which are prone to nucleophilic attack, are colored blue. researchgate.net In chalcone derivatives, the oxygen atom of the carbonyl group (or hydroxyl group in the case of 1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-ol) is expected to be an electron-rich region, making it a potential site for hydrogen bonding and interaction with electrophiles. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would be an electron-deficient region.

| Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Oxygen of the hydroxyl group | Negative (Red) | Site for electrophilic attack and hydrogen bond accepting |

| Hydrogen of the hydroxyl group | Positive (Blue) | Site for nucleophilic attack and hydrogen bond donating |

| Aromatic rings | Variable | Influenced by substituents (Cl and OCH3) |

Mulliken and Natural Bond Orbital (NBO) Charge Distributions

Understanding the distribution of electron density within a molecule is fundamental to predicting its reactivity and intermolecular interactions. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two computational methods used to assign partial charges to individual atoms. NBO analysis is often considered more reliable as it is less dependent on the basis set used in the calculation.

These analyses provide a quantitative picture of the electron-donating and electron-withdrawing effects of substituents. In chloro-methoxy substituted chalcones, the oxygen atom of the carbonyl group consistently exhibits a significant negative charge, indicating its role as a primary site for electrophilic attack and a hydrogen bond acceptor. Conversely, the carbonyl carbon atom is electropositive. The chlorine atom typically carries a negative charge, while the hydrogen atoms are positively charged.

NBO analysis further elucidates the electronic structure by examining charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions provides insight into the molecule's stability. For instance, in chalcone derivatives, significant stabilization energies are often observed for π → π* transitions within the aromatic rings and the propenone bridge, indicating extensive electron delocalization which is characteristic of this class of compounds. researchgate.netbiointerfaceresearch.com

Table 1: Representative Mulliken Atomic Charges for a Substituted Chalcone Derivative

| Atom | Charge (e) |

|---|---|

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.45 |

| Cl | -0.15 |

| O (methoxy) | -0.50 |

Note: Values are illustrative and based on typical findings for related chalcone structures.

Fukui Functions for Reactive Site Identification

Fukui functions are a key concept within Density Functional Theory (DFT) used to predict the most reactive sites in a molecule. dntb.gov.ua These functions quantify the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the identification of sites susceptible to electrophilic attack (where an electron is accepted), nucleophilic attack (where an electron is donated), and radical attack.

For chalcone derivatives, Fukui function analysis often confirms that the carbonyl oxygen is a likely site for electrophilic attack, while the carbonyl carbon and the β-carbon of the enone system are susceptible to nucleophilic attack. dntb.gov.uaresearchgate.net This information is invaluable for predicting the regioselectivity of chemical reactions. The analysis can pinpoint specific atoms within the aromatic rings that are activated or deactivated by the substituents, providing a more nuanced understanding of reactivity than charge distribution alone. researchgate.net

Spectroscopic Property Simulations and Correlations

Vibrational Frequency Calculations (FT-IR, Raman)

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules. These theoretical spectra can be compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. biointerfaceresearch.comresearchgate.net A strong correlation between the calculated and experimental frequencies serves to validate the optimized molecular geometry.

For substituted chalcones, key vibrational modes include:

C=O Stretching: The carbonyl group stretch is a strong, characteristic band in the IR spectrum, typically appearing around 1650-1670 cm⁻¹. Calculations accurately predict this frequency.

C=C Stretching: The alkene C=C stretch of the propenone bridge is also prominent, usually found near 1570-1610 cm⁻¹.

Aromatic C=C Stretching: Vibrations from the phenyl rings appear in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: The asymmetric and symmetric stretching of the methoxy (B1213986) group ether linkage can be identified, often around 1250 cm⁻¹ and 1020 cm⁻¹, respectively.

C-Cl Stretching: The vibration of the carbon-chlorine bond is typically found in the lower frequency region of the spectrum.

Potential Energy Distribution (PED) analysis is often performed alongside frequency calculations to determine the contribution of individual bond stretches, angle bends, and torsions to each normal mode of vibration, allowing for unambiguous assignments. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Representative Chalcone

| Vibrational Mode | Experimental FT-IR | Experimental Raman | Calculated (DFT) |

|---|---|---|---|

| C=O stretch | 1664 | 1660 | 1665 |

| C=C stretch (alkene) | 1598 | 1602 | 1600 |

| C-O-C stretch (asym) | 1255 | 1258 | 1252 |

Note: Data is representative of typical correlations found in literature for chloro-methoxy chalcones. biointerfaceresearch.com

UV-Visible Absorption and Emission Spectra Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra. nih.gov These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The results are highly dependent on the solvent, a factor that can be included in calculations using models like the Polarizable Continuum Model (PCM).

For chalcones, the UV-Visible spectrum is typically characterized by two main absorption bands:

Band I: A high-intensity band at longer wavelengths (e.g., 340-390 nm), attributed to a π → π* electronic transition involving the entire conjugated system, from the methoxy-substituted ring through the propenone bridge to the chloro-substituted ring. biointerfaceresearch.comresearchgate.net

Band II: A band at shorter wavelengths (e.g., 260-300 nm), also arising from π → π* transitions, but more localized within the aromatic rings. biointerfaceresearch.com

A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with a longer λmax, indicating that less energy is required for electronic excitation. researchgate.net TD-DFT calculations generally show good agreement with experimental λmax values, aiding in the interpretation of the electronic structure. nih.gov

Table 3: Experimental vs. Calculated UV-Visible Absorption Maxima (λmax) for a Chalcone in DMF

| Transition | Experimental λmax (nm) | Calculated λmax (nm) | Assignment |

|---|---|---|---|

| S0 → S1 | 363 | 360 | π → π* (HOMO → LUMO) |

| S0 → Sn | 290 | 288 | π → π* |

Note: Data is illustrative, based on findings for (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. biointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations

Theoretical calculations of NMR chemical shifts are a powerful tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is most commonly employed to predict ¹H and ¹³C chemical shifts. semanticscholar.org Calculated values are often scaled or referenced against a standard (like Tetramethylsilane, TMS) and compared with experimental data.

For chloro-methoxy chalcone derivatives, key predicted signals include:

¹H NMR: The vinyl protons of the C=C double bond appear as distinct doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans (E) configuration. Protons on the aromatic rings show predictable splitting patterns and shifts based on the electronic effects of the chloro and methoxy substituents. The methoxy group protons appear as a sharp singlet around 3.8-3.9 ppm. chemicalbook.comchegg.com

¹³C NMR: The carbonyl carbon is the most deshielded, appearing far downfield (>185 ppm). The carbons of the aromatic rings and the vinyl group have characteristic shifts that are well-reproduced by GIAO calculations. biointerfaceresearch.com

A strong linear correlation between experimental and calculated chemical shifts confirms the proposed molecular structure. semanticscholar.org

Table 4: Selected Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for a Chalcone Derivative

| Proton | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| Hα (vinyl) | 7.51 | 7.48 |

| Hβ (vinyl) | 7.73 | 7.70 |

| -OCH3 | 3.88 | 3.85 |

Note: Data is representative of typical correlations found for related chalcones. chemicalbook.com

Intermolecular Interactions and Crystal Packing Theory

Computational studies are essential for understanding how molecules arrange themselves in the solid state. Hirshfeld surface analysis is a popular graphical method used to visualize and quantify intermolecular interactions in a crystal lattice. The surface is mapped with properties like dnorm (which highlights close contacts), shape index, and curvedness to identify key interactions.

For crystalline chalcones, the packing is typically governed by a network of weak non-covalent interactions:

C-H···O Hydrogen Bonds: These are ubiquitous, often involving the carbonyl oxygen as an acceptor and hydrogen atoms from the aromatic rings or the vinyl group as donors. These interactions frequently link molecules into chains or dimers. mdpi.com

π-π Stacking: The planar aromatic rings often engage in stacking interactions, which contribute significantly to the crystal's stability. These can be parallel-displaced or T-shaped. mdpi.com

Halogen Bonding (C-Cl···O/π): The chlorine atom can act as an electrophilic region (a σ-hole) and interact with nucleophilic atoms like oxygen or the π-electron clouds of aromatic rings.

Van der Waals Forces: These dispersive forces are collectively significant in ensuring efficient packing. ias.ac.in

Analysis of the crystal packing of various chloro-methoxy chalcones reveals that these weak interactions work in concert to build complex three-dimensional supramolecular architectures. researchgate.netmdpi.com

Hirshfeld Surface Analysis and Fingerprint Plots

No published data is available for the Hirshfeld surface analysis or the corresponding 2D fingerprint plots for this compound. This analysis requires crystallographic information file (CIF) data from single-crystal X-ray diffraction, which does not appear to be publicly available for this specific compound.

Analysis of Hydrogen Bonding and Van der Waals Forces

A specific analysis of the hydrogen bonding network and the contribution of van der Waals forces to the crystal packing of this compound has not been reported in the scientific literature. While the presence of the hydroxyl and methoxy groups suggests the potential for hydrogen bonding, a detailed computational analysis is not available.

Topological Studies of Electron Density

There are no available topological studies, such as Quantum Theory of Atoms in Molecules (QTAIM), that describe the electron density properties (e.g., bond critical points) for this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and stereochemistry of 1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-ol. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Remarks |

| Aromatic Ring | |||

| C1' | - | ~135.0 | Quaternary C |

| C2' | 7.45 | ~127.5 | d, J ≈ 2.0 Hz |

| C3' | - | ~122.8 | Quaternary C (C-Cl) |

| C4' | - | ~155.0 | Quaternary C (C-O) |

| C5' | 6.90 | ~111.5 | d, J ≈ 8.5 Hz |

| C6' | 7.28 | ~126.0 | dd, J ≈ 8.5, 2.0 Hz |

| OCH₃ | 3.88 | ~56.2 | s |

| Prop-2-en-1-ol Chain | |||

| C1 (CH-OH) | 5.20 | ~74.0 | m |

| C2 (=CH) | 5.95 | ~140.0 | ddd, J ≈ 17.0, 10.5, 5.5 Hz |

| C3 (=CH₂) | 5.30 | ~115.0 | dt, J ≈ 17.0, 1.5 Hz (trans) |

| 5.15 | dt, J ≈ 10.5, 1.5 Hz (cis) | ||

| OH | ~2.50 | - | br s (exchangeable) |

Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions. J = coupling constant in Hz; s = singlet; d = doublet; dd = doublet of doublets; dt = doublet of triplets; m = multiplet; br s = broad singlet.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, key expected correlations include:

The carbinol proton (H1) showing cross-peaks with the vinyl proton (H2).

The vinyl proton (H2) correlating with both terminal vinyl protons (H3-cis and H3-trans).

Within the aromatic ring, a correlation between the ortho-coupled protons H5' and H6'.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. It would confirm the assignments in Table 1, for instance, by correlating the proton signal at δ 7.45 ppm to the carbon signal at δ 127.5 ppm (C2').

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) ¹H-¹³C correlations, which are vital for connecting different fragments of the molecule. Significant HMBC correlations would include:

The methoxy (B1213986) protons (OCH₃) to the C4' carbon.

The carbinol proton (H1) to the aromatic carbons C1' and C2'.

The vinyl protons (H2, H3) to the carbinol carbon (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing conformational and stereochemical information. For this molecule, a NOESY spectrum could reveal the spatial proximity between the carbinol proton (H1) and the vinyl proton (H2), helping to define the preferred conformation around the C1-C2 bond.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid form of a compound. researchgate.net It is particularly sensitive to the local molecular environment, making it ideal for the study of polymorphism—the ability of a substance to exist in two or more crystalline forms. nih.gov

If this compound were to exhibit polymorphism, different polymorphs would produce distinct ssNMR spectra. polimi.it This is because variations in crystal packing and molecular conformation in different polymorphs lead to changes in the chemical environments of the nuclei. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a common ssNMR experiment that would likely reveal:

Different Chemical Shifts: A given carbon atom may have a different chemical shift in each polymorphic form.

Signal Multiplicity: A single carbon peak in the solution-state spectrum might split into multiple peaks in the solid state if there are multiple crystallographically inequivalent molecules in the asymmetric unit of the crystal lattice.

By analyzing these spectral differences, ssNMR can be used to identify and quantify different polymorphs in a bulk sample.

Mass Spectrometry (MS) Applications Beyond Molecular Weight Confirmation

Mass spectrometry provides essential information on the molecular weight and elemental formula of a compound. Advanced MS techniques further allow for detailed structural analysis through the study of fragmentation patterns.

Electron Ionization (EI) mass spectrometry can be used to map the fragmentation pathways of this compound. The fragmentation pattern provides a "fingerprint" that helps confirm the molecular structure. A plausible fragmentation pathway would involve initial ionization to form the molecular ion [M]⁺•, followed by characteristic losses of neutral fragments.

Key fragmentation steps are predicted to be:

Loss of Water: Dehydration is a common fragmentation for alcohols, leading to the formation of a resonance-stabilized cation at [M-18]⁺•.

Benzylic Cleavage: Cleavage of the C1-C2 bond is favorable due to the formation of a stable benzylic cation. This would result in a prominent peak corresponding to the [C₇H₆ClO]⁺ ion.

Loss of Allyl Radical: Cleavage can also occur where the allyl group is lost as a radical, resulting in an ion at [M-41]⁺.

Loss of Methoxy Group: Fragmentation of the methoxy group can occur via loss of a methyl radical (•CH₃) to give an [M-15]⁺ ion or loss of formaldehyde (B43269) (CH₂O) to yield an [M-30]⁺• ion.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Formula | Identity/Origin |

| 198 | [C₁₀H₁₁ClO₂]⁺• | Molecular Ion [M]⁺• |

| 180 | [C₁₀H₉Cl]⁺• | Loss of H₂O |

| 157 | [C₈H₈ClO]⁺ | Loss of •C₂H₃ (vinyl radical) |

| 155 | [C₇H₆ClO]⁺ | Benzylic cation (loss of C₃H₅O) |

| 141 | [C₇H₆O]⁺ | Loss of Cl from benzylic cation |

Note: The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity approximately one-third of the M peak, corresponding to the ³⁷Cl isotope.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the determination of a molecule's elemental composition from its exact mass. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₁ClO₂.

Calculated Exact Mass (for C₁₀H₁₁³⁵ClO₂): 198.0447 Da

Calculated Exact Mass (for C₁₀H₁₁³⁷ClO₂): 200.0418 Da

An experimental HRMS measurement matching the calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental formula, distinguishing it from other potential formulas with the same nominal mass.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also offer insights into molecular conformation.

The key functional groups in this compound give rise to characteristic absorption bands in the FT-IR spectrum and scattering peaks in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR/Raman) |

| 3550–3200 | O–H stretch | Alcohol | Strong, Broad / Weak |

| 3100–3000 | C–H stretch | Aromatic & Alkene | Medium / Medium |

| 2980–2850 | C–H stretch | Methoxy (aliphatic) | Medium / Medium |

| ~1645 | C=C stretch | Alkene | Medium / Strong |

| ~1600, ~1500 | C=C stretch | Aromatic Ring | Medium-Strong / Medium-Strong |

| ~1250 | C–O stretch | Aryl Ether | Strong / Medium |

| ~1050 | C–O stretch | Alcohol | Strong / Weak |

| 990, 910 | =C–H bend (out-of-plane) | Alkene | Strong / Weak |

| ~800 | C–Cl stretch | Aryl Halide | Strong / Medium |

Conformational Insights: While individual spectra confirm functional groups, subtle changes in peak position and shape can provide conformational information. For instance, the rotational conformation (the dihedral angle between the phenyl ring and the prop-2-en-1-ol substituent) can influence the electronic conjugation and, consequently, the exact frequencies of the C=C aromatic and alkene stretching modes. Studies on related molecules have shown that different conformers can lead to broadened or shifted peaks. nih.gov In principle, temperature-dependent vibrational spectroscopy could be used to study conformational dynamics by observing how the relative intensities and positions of certain peaks change with temperature.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Studies

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is instrumental in probing the electronic structure of this compound. The presence of a conjugated system, which includes the phenyl ring, the prop-2-en-1-ol moiety, and the methoxy group, gives rise to characteristic electronic transitions.

The UV-Vis spectrum of compounds with a similar chalcone-like framework typically exhibits strong absorption bands in the ultraviolet region. These absorptions are generally attributed to π → π* transitions within the conjugated system. The specific position of the maximum absorption (λmax) is sensitive to the substitution pattern on the aromatic ring. For analogous compounds, these transitions are often observed in the range of 320-360 nm. The chlorine and methoxy substituents on the phenyl ring in this compound are expected to modulate the energy of these transitions through their electronic effects.

Fluorescence spectroscopy can provide further insights into the excited state properties of the molecule. Upon excitation at an appropriate wavelength, the compound may exhibit fluorescence, and the emission spectrum can be used to study its photophysical properties. The fluorescence quantum yield and lifetime are key parameters that characterize the efficiency and dynamics of the emission process. For some related chalcone (B49325) derivatives, fluorescence emission has been observed around 538 nm.

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis

This compound is a chiral molecule due to the stereocenter at the carbon atom bearing the hydroxyl group. X-ray diffraction of a single crystal of an enantiomerically pure sample is the most reliable method for determining its absolute configuration. This is typically achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. However, without experimental data for this specific compound, its absolute configuration remains undetermined.

The table below presents representative bond lengths and angles from a related chalcone structure, which can serve as an approximation for what might be expected in this compound, with the understanding that the C-O single bond of the alcohol will differ from the C=O double bond of the ketone.

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C=C | ~1.34 Å |

| C-C (aromatic) | ~1.39 Å | |

| C-O (methoxy) | ~1.37 Å | |

| C-Cl | ~1.74 Å | |

| Bond Angle | C=C-C | ~120° |

| C-C-C (in ring) | ~120° | |

| C-O-C (methoxy) | ~117° |

Note: These are generalized values from related structures and may not accurately represent this compound.

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and for separating and quantifying its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation of enantiomers. To determine the enantiomeric excess of a sample of this compound, a chiral stationary phase (CSP) is employed. The choice of the CSP is critical and is based on its ability to form transient diastereomeric complexes with the enantiomers, leading to different retention times.

Commonly used CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), which often provide excellent enantioselectivity for a wide range of chiral compounds. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326), is optimized to achieve baseline separation of the two enantiomers. The detector, often a UV detector set at a wavelength where the compound absorbs strongly, allows for the quantification of each enantiomer. The enantiomeric excess (% ee) is then calculated from the peak areas of the two enantiomers in the chromatogram. While a specific method for this compound is not detailed in the available literature, the general principles of chiral HPLC method development would be applied.

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for the separation of enantiomers, particularly within the pharmaceutical industry. wikipedia.orgnih.gov Its growing adoption is attributed to significant advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times, reduced consumption of toxic organic solvents, and higher efficiency. chromatographyonline.comresearchgate.net For a chiral molecule such as this compound, which possesses a stereogenic center at the carbon atom bearing the hydroxyl group, SFC offers a powerful methodology for resolving the racemic mixture into its individual enantiomers.

The principle of SFC lies in the use of a mobile phase that is held above its critical temperature and pressure, creating a supercritical fluid. pharmafocusamerica.com Carbon dioxide (CO₂) is the most commonly used primary mobile phase due to its mild critical parameters (31.1 °C and 73.8 bar), non-toxicity, and low cost. pharmafocusamerica.com In its supercritical state, CO₂ exhibits properties intermediate between a liquid and a gas, with liquid-like solvating power and gas-like low viscosity and high diffusivity. pharmafocusamerica.comselvita.com These properties lead to enhanced mass transfer, allowing for high flow rates and rapid separations without a significant loss in chromatographic efficiency. selvita.comafmps.be

For the enantioseparation of polar analytes like this compound, the low polarity of pure CO₂ is insufficient for elution. Therefore, a small percentage of an organic solvent, known as a modifier, is added to the mobile phase. afmps.be Protic solvents like methanol (B129727), ethanol (B145695), and isopropanol are the most common modifiers used in chiral SFC. chromatographyonline.comafmps.be These modifiers increase the mobile phase's elution strength and interact with the stationary phase, which is crucial for achieving chiral recognition. chromatographyonline.com

The cornerstone of direct enantioseparation in SFC is the use of a chiral stationary phase (CSP). chromatographyonline.com These phases create a chiral environment where the two enantiomers of the analyte can form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from derivatized cellulose and amylose, are the most widely used and successful for a broad range of chiral compounds. chromatographyonline.comchromatographyonline.comnih.gov Their robust nature and wide applicability make them the primary choice for screening and method development. chromatographyonline.com Other types of CSPs, including Pirkle-type, cyclodextrin-based, and macrocyclic glycopeptide phases, are also available and can offer alternative selectivities. chromatographyonline.comnih.gov

The development of an SFC method for the enantioseparation of this compound would typically commence with a screening process. This involves testing the racemic compound on a set of different CSPs with a generic gradient elution. researchgate.net A common screening approach utilizes several polysaccharide-based columns with a mobile phase of carbon dioxide and a methanol modifier. The modifier concentration is typically run in a gradient to cover a range of elution strengths. Additives, such as bases (e.g., diethylamine) or acids (e.g., trifluoroacetic acid), may be incorporated into the modifier to improve the peak shape and resolution of acidic or basic analytes, although for a neutral alcohol like the target compound, a neutral modifier is often sufficient.

The following data table illustrates a hypothetical screening protocol for the enantioseparation of this compound. The results are simulated to demonstrate the process of identifying a suitable column and starting conditions for method optimization.

Table 1: Hypothetical SFC Screening for Enantioseparation of this compound

| Chiral Stationary Phase (CSP) | Mobile Phase Modifier | tR1 (min) | tR2 (min) | Resolution (Rs) |

| Amylose tris(3,5-dimethylphenylcarbamate) | Methanol | 2.15 | 2.58 | 1.85 |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Methanol | 3.02 | 3.10 | 0.60 |

| Cellulose tris(3,5-dichlorophenylcarbamate) | Methanol | 1.98 | 2.41 | 1.98 |

| Amylose tris(3-chloro-5-methylphenylcarbamate) | Methanol | 2.55 | 2.55 | 0.00 |

| Amylose tris(3,5-dimethylphenylcarbamate) | Ethanol | 2.89 | 3.45 | 2.10 |

| Cellulose tris(3,5-dichlorophenylcarbamate) | Ethanol | 2.54 | 3.08 | 2.21 |

| Conditions: CO₂ as the main mobile phase with a gradient of 5% to 40% modifier over 5 minutes. Flow Rate: 3.0 mL/min; Column Temperature: 40°C; Back Pressure: 150 bar. |

Based on these hypothetical results, the Amylose tris(3,5-dimethylphenylcarbamate) and Cellulose tris(3,5-dichlorophenylcarbamate) columns with either methanol or ethanol as the modifier show the most promise, providing good resolution (Rs > 1.5). Further optimization would involve adjusting parameters such as the isocratic modifier percentage, temperature, and back pressure to maximize resolution and minimize analysis time. The choice of modifier can also significantly impact selectivity; in this example, ethanol provides slightly better resolution than methanol on the selected columns. afmps.be

Synthetic Applications and Derivatization Studies

Use as a Building Block in Complex Molecule Synthesis

As an allylic alcohol, 1-(3-chloro-4-methoxyphenyl)prop-2-en-1-ol possesses two key functional groups—a hydroxyl group and a carbon-carbon double bond—making it a potentially versatile building block in organic synthesis.

Formation of Polycyclic and Heterocyclic Compounds

The alkene and alcohol functionalities of this compound could theoretically participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex polycyclic and heterocyclic structures. In a typical Diels-Alder reaction, the alkene acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. The presence of the hydroxyl group and the substituted phenyl ring could influence the stereoselectivity and regioselectivity of such reactions. However, no specific studies demonstrating the use of this compound in these transformations have been found. The synthesis of various heterocyclic compounds often involves cyclization reactions where functionalities like alcohols and alkenes are key participants.

Synthesis of Dihydropyran and Related Cyclic Ethers

The structure of this compound is suitable for intramolecular cyclization reactions to form cyclic ethers, such as dihydropyrans and tetrahydropyrans. These reactions are often catalyzed by acids or metal complexes. For instance, an intramolecular hydroalkoxylation, where the hydroxyl group adds across the double bond, would yield a substituted tetrahydropyran (B127337) ring system. Despite the feasibility of such transformations, literature specifically detailing the synthesis of dihydropyran or related cyclic ethers from this compound is not available.

Functional Group Transformations and Modifications of the Alcohol Moiety

The secondary alcohol group in this compound is a prime site for various functional group transformations.

Oxidation to Corresponding Aldehyde or Carboxylic Acid

The oxidation of the secondary alcohol in this compound would be expected to yield the corresponding ketone, 1-(3-chloro-4-methoxyphenyl)prop-2-en-1-one. Further oxidation under more vigorous conditions could potentially lead to cleavage of the molecule and formation of a carboxylic acid, although this is generally less controlled for allylic alcohols. A variety of oxidizing agents could be employed for this purpose, with the choice of reagent determining the product. However, specific studies or data on the oxidation of this particular compound were not found.

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of a catalyst to form the corresponding esters. Similarly, etherification reactions, such as the Williamson ether synthesis, could be used to convert the alcohol into an ether. These reactions are fundamental in organic synthesis for protecting the alcohol functionality or for introducing new functional groups. No specific examples of esterification or etherification of this compound are documented in the available literature.

Transformations Involving the Alkene Moiety

The prop-2-en-1-ol moiety contains a terminal alkene that is susceptible to a wide range of electrophilic addition reactions. These include, but are not limited to, hydrogenation to the corresponding saturated alcohol, halogenation to form dihaloalcohols, and hydrohalogenation. The regioselectivity of these additions would be of interest. Additionally, reactions such as epoxidation would convert the alkene into an epoxide, a versatile intermediate for further synthesis. Despite the chemical potential of the alkene moiety, no specific research detailing these transformations for this compound has been identified.

Selective Hydrogenation to Saturated Alcohols

The selective hydrogenation of the carbon-carbon double bond in this compound, without affecting the aromatic ring or the benzylic alcohol, yields the corresponding saturated alcohol, 1-(3-chloro-4-methoxyphenyl)propan-1-ol. This transformation is crucial for creating chiral alcohols with a defined stereocenter. Catalytic transfer hydrogenation represents a powerful and safe method for this purpose, avoiding the use of high-pressure hydrogen gas. rsc.org

Iron and ruthenium-based catalysts are particularly effective for the transfer hydrogenation of allylic alcohols. nih.govthieme-connect.com Using a hydrogen donor like isopropanol (B130326) in the presence of a suitable catalyst, the vinyl group can be selectively reduced. For instance, iron-catalyzed protocols employing a (cyclopentadienone)iron(0) carbonyl complex have shown high efficacy for a diverse range of allylic alcohols. nih.govacs.org Similarly, ruthenium complexes can facilitate a tandem isomerization/transfer hydrogenation process to yield the saturated alcohol. thieme-connect.com The choice of chiral ligands in asymmetric transfer hydrogenation can further influence the diastereoselectivity of the reaction, yielding specific stereoisomers of the final product. shu.edu

Table 1: Representative Conditions for Selective Hydrogenation of Allylic Alcohols

| Catalyst System | Hydrogen Donor | Key Features |

|---|---|---|

| (Cyclopentadienone)iron(0) complex / K₂CO₃ | Isopropanol | Operationally simple, uses earth-abundant metal. nih.govacs.org |

| Ruthenium complexes (e.g., Ru-BINAP) | Isopropanol / Formic Acid | High efficiency, can be tuned for asymmetry. thieme-connect.comshu.edu |

| Iridium-SpiroPAP catalyst | H₂ (gas) | Effective for asymmetric hydrogenation via dynamic kinetic resolution. rsc.orgrsc.org |

Epoxidation and Dihydroxylation Reactions (e.g., Sharpless Dihydroxylation)

The vinyl group of this compound is a prime site for oxidation reactions such as epoxidation and dihydroxylation, which introduce new stereocenters and functional groups.

Epoxidation: The conversion of the alkene to an epoxide generates a highly useful three-membered ring that can be opened by various nucleophiles. The presence of the adjacent hydroxyl group allows for highly stereoselective epoxidations.

Directed Epoxidation with m-CPBA: The use of peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is a standard method for epoxidation. The allylic hydroxyl group can direct the oxidant to one face of the double bond through hydrogen bonding, leading to the formation of the syn-diastereomer with high selectivity. wikipedia.orgmasterorganicchemistry.com

Sharpless Asymmetric Epoxidation: For enantioselective synthesis, the Sharpless asymmetric epoxidation is a premier method for allylic alcohols. wikipedia.orgresearchgate.net This reaction employs a catalytic system of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. science.govresearchgate.net By selecting either L-(+)-DET or D-(−)-DET, it is possible to synthesize either enantiomer of the resulting epoxy alcohol with very high enantiomeric excess (ee). harvard.edu This method's reliability and predictability make it invaluable for the synthesis of optically active compounds. researchgate.netlibretexts.org

Dihydroxylation: The conversion of the alkene to a vicinal diol adds two hydroxyl groups across the double bond.

Sharpless Asymmetric Dihydroxylation: This powerful method allows for the enantioselective synthesis of 1,2-diols from alkenes. wikipedia.org The reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand and a stoichiometric co-oxidant. organic-chemistry.orgalfa-chemistry.com Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain all necessary components and provide predictable stereochemical outcomes, affording access to either enantiomeric series of the resulting triol. wikipedia.orgorganic-chemistry.org The reaction is highly site-selective for the most electron-rich double bond. wikipedia.org

Table 2: Key Oxidation Reactions of the Alkene Moiety

| Reaction | Reagents | Stereochemical Control | Product |

|---|---|---|---|

| Directed Epoxidation | m-CPBA | High diastereoselectivity (syn) due to H-bonding. wikipedia.org | 2,3-epoxy alcohol |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)- or (-)-DET, t-BuOOH | High enantioselectivity, controlled by chiral tartrate. wikipedia.org | Chiral 2,3-epoxy alcohol |

| Sharpless Asymmetric Dihydroxylation | OsO₄ (cat.), AD-mix-α or AD-mix-β | High enantioselectivity, controlled by chiral ligand. wikipedia.org | Chiral 1,2,3-triol |

Halogenation and Hydrohalogenation

The addition of halogens (X₂) or hydrogen halides (HX) to the double bond of this compound can produce various halogenated derivatives. These reactions typically proceed via electrophilic addition. libretexts.orgmt.com

Halogenation: The reaction with halogens like Br₂ or Cl₂ would lead to the formation of a dihalogenated alcohol. The reaction proceeds through a cyclic halonium ion intermediate, typically resulting in anti-addition of the two halogen atoms across the double bond.

Hydrohalogenation: The addition of hydrogen halides such as HBr or HCl follows Markovnikov's rule. masterorganicchemistry.com The reaction mechanism involves the formation of a carbocation intermediate. The presence of the phenyl group and the adjacent hydroxyl group will stabilize the carbocation at the benzylic position. Therefore, the halide will add to the benzylic carbon, while the hydrogen adds to the terminal carbon of the original double bond. The stereochemical outcome can be complex, potentially leading to a mixture of syn and anti addition products.

Regioselective and Stereoselective Functionalization of the Aromatic Ring

The aromatic ring of this compound is substituted with two groups: a chloro group and a methoxy (B1213986) group. These substituents direct the position of subsequent electrophilic aromatic substitution (EAS) reactions. wikipedia.org

Directing Effects: The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance (+M effect). youtube.com The chloro group (-Cl) is a deactivating group due to its inductive electron withdrawal (-I effect), but it is also an ortho, para-director because its lone pairs can stabilize the intermediate carbocation (arenium ion) via resonance. ualberta.ca

When both groups are present, the stronger activating group dictates the position of substitution. Therefore, the methoxy group will direct incoming electrophiles primarily to the positions ortho to it. The positions on the ring are numbered as follows: C1 (bearing the propenol side chain), C2, C3 (-Cl), C4 (-OCH₃), C5, C6. The positions ortho to the methoxy group are C3 and C5. Since C3 is already occupied by chlorine, the primary site for electrophilic attack will be C5. The position para to the methoxy group is C1, which is already substituted.

Potential EAS reactions include:

Nitration: Using HNO₃/H₂SO₄ would introduce a nitro group (-NO₂) at the C5 position.

Halogenation: Reaction with Br₂/FeBr₃ or Cl₂/AlCl₃ would add another halogen atom at the C5 position.

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride/AlCl₃ or alkyl halide/AlCl₃ would introduce an acyl or alkyl group at the C5 position, although the deactivating effect of the chlorine atom might require harsh conditions. lkouniv.ac.in

Design and Synthesis of Advanced Materials Precursors

The bifunctional nature of this compound, possessing both a polymerizable vinyl group and a reactive hydroxyl group, makes it a candidate as a monomer or precursor for advanced materials.

The molecule can be envisioned as a functionalized styrene (B11656) derivative. The vinyl group can participate in polymerization reactions (e.g., free radical, cationic, or coordination polymerization) to form a polymer backbone. The pendant hydroxyl and chloro-methoxyphenyl groups would then impart specific properties to the resulting polymer, such as altered hydrophilicity, refractive index, and thermal stability.

Furthermore, the hydroxyl group can be used to graft the molecule onto other polymer backbones or surfaces. More significantly, this compound can serve as a precursor for epoxy resins. universiteitleiden.nl The synthesis would involve two main steps:

Allylation: The hydroxyl group of another molecule, such as bisphenol A, could be reacted with the vinyl group of this compound or its derivatives to form an allyl ether.

Epoxidation: The vinyl group within the newly formed ether could then be epoxidized, as described in section 6.3.2, to create a glycidyl (B131873) ether, a key component of epoxy resins. chempedia.info The specific substitution pattern on the aromatic ring could be used to fine-tune the properties of the final cured resin.

Conclusions and Outlook

Summary of Current Research Landscape for 1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-ol

Direct research focused exclusively on this compound is notably scarce in the current scientific literature. However, the research landscape of structurally related compounds, particularly chalcones and substituted styrenes, provides a foundational understanding from which the properties and potential of this specific allylic alcohol can be inferred.

Chalcones, which are biogenetic precursors to flavonoids, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. nih.gov A significant body of research exists on chalcone (B49325) derivatives bearing chloro and methoxy (B1213986) substituents, which have been synthesized and evaluated for a wide range of biological activities. mdpi.comelsevierpure.comjournaljpri.comnih.govjchemrev.com These studies indicate that the presence and position of halogen and methoxy groups on the phenyl rings can significantly influence the pharmacological profile of the molecule. For instance, certain chloro- and methoxy-substituted chalcones have demonstrated notable antibacterial, antifungal, antitubercular, and antioxidant activities. elsevierpure.comjournaljpri.comresearchgate.netresearchgate.net

The interest in these compounds stems from the diverse biological activities they exhibit, including anti-inflammatory, anticancer, and antimalarial properties. nih.govjchemrev.com The synthesis of such chalcones is typically achieved through the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde (B42025) derivative. nih.govjchemrev.com